Methyl 5-chloro-2-ethynylbenzoate
CAS No.: 942273-26-9
Cat. No.: VC3020391
Molecular Formula: C10H7ClO2
Molecular Weight: 194.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942273-26-9 |
|---|---|
| Molecular Formula | C10H7ClO2 |
| Molecular Weight | 194.61 g/mol |
| IUPAC Name | methyl 5-chloro-2-ethynylbenzoate |
| Standard InChI | InChI=1S/C10H7ClO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h1,4-6H,2H3 |
| Standard InChI Key | VKOYPZFKWGGELN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC(=C1)Cl)C#C |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)Cl)C#C |
Introduction
Methyl 5-chloro-2-ethynylbenzoate is an organic compound with the molecular formula CHClO and a molecular weight of 194.61 g/mol . This compound is characterized by its unique structural features, including a methyl ester group, a chloro substituent, and an ethynyl group attached to the benzene ring.
Synthesis and Applications
The synthesis of Methyl 5-chloro-2-ethynylbenzoate typically involves multi-step organic reactions. While specific synthesis details for this compound are not widely documented, similar compounds often require careful control of reaction conditions, including temperature and catalysts, to optimize yield and purity.
Methyl 5-chloro-2-ethynylbenzoate can serve as a versatile intermediate in organic synthesis due to its reactive functional groups. The ethynyl group, in particular, offers opportunities for further chemical modifications, such as cycloaddition reactions or metal-catalyzed cross-coupling reactions.
Analytical Methods
Analytical techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly used to characterize and purify organic compounds like Methyl 5-chloro-2-ethynylbenzoate . These methods help in determining the compound's structure, purity, and yield.
Potential Applications
While specific applications of Methyl 5-chloro-2-ethynylbenzoate are not extensively documented, compounds with similar structural features are often explored in medicinal chemistry for their potential biological activities. The presence of halogen substituents and reactive functional groups can enhance reactivity, making them useful in the synthesis of pharmaceutical intermediates.
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